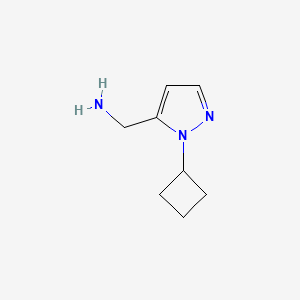![molecular formula C26H32N2O4 B2474723 (Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-84-1](/img/structure/B2474723.png)
(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a tetramethylpiperidin-4-yl group, which is a type of hindered secondary amine . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of the ethyl ester group (-COOC2H5) suggests that it is a derivative of a carboxylic acid.
Chemical Reactions Analysis
The tetramethylpiperidin-4-yl group can participate in various reactions. For example, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals .Physical And Chemical Properties Analysis
The tetramethylpiperidin-4-yl group has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity The derivative ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate has been synthesized and studied for antimicrobial and antioxidant activities. The study conducted by Devi et al. (2010) highlighted the synthesis process and the resultant Schiff bases' properties, offering insights into the biological activity potential of such compounds (Devi et al., 2010).
Catalytic and Chemical Transformations Gabriele et al. (2012) explored the conversion of 3-yne-1,2-diol derivatives into furan-3-carboxylic esters through PdI(2)/KI-catalyzed direct oxidative carbonylation. This indicates the compound's role in advanced chemical transformations, showcasing its utility in producing high-value-added compounds (Gabriele et al., 2012).
Material Science and Renewable Resources Pacheco et al. (2015) discussed the utility of similar compounds in the production of biobased terephthalic acid precursors, essential for creating renewable polyethylene terephthalate (PET). The work emphasizes the compound's significance in sustainable material production and its role in developing renewable resources (Pacheco et al., 2015).
Biological Activity and Medicinal Chemistry Phutdhawong et al. (2019) prepared derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and evaluated their biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. This study opens pathways for using such compounds in pharmaceuticals and drug development (Phutdhawong et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-7-31-24(30)20-15(2)32-23-18-11-9-8-10-17(18)22(29)19(21(20)23)14-27-16-12-25(3,4)28-26(5,6)13-16/h8-11,14,16,28-29H,7,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXWABVOHCQJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4CC(NC(C4)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2474647.png)

![3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2474651.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474653.png)
![phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2474655.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2474656.png)

![N-(2,4-dimethylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2474658.png)
![1,3,6-trimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474659.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B2474661.png)